molecular formula C13H18ClNO2 B1397662 1-[2-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride CAS No. 1220036-55-4

1-[2-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride

Cat. No.: B1397662
CAS No.: 1220036-55-4
M. Wt: 255.74 g/mol
InChI Key: QCWYDHZFBSVXTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride is a chemical compound that features a piperidine ring attached to a phenyl group through an ethanone linkage

Preparation Methods

The synthesis of 1-[2-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the piperidine derivative and the phenyl ethanone derivative.

    Reaction Conditions: The piperidine derivative is reacted with the phenyl ethanone derivative under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction.

    Industrial Production: On an industrial scale, the synthesis may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

1-[2-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring, using reagents such as halogens or alkylating agents. These reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

1-[2-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the treatment of neurological disorders or as an analgesic.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[2-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to changes in their activity or function.

    Pathways Involved: These interactions can affect various biochemical pathways, potentially leading to therapeutic effects such as pain relief or neuroprotection.

Comparison with Similar Compounds

1-[2-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride can be compared with other similar compounds:

    Piperidine Derivatives: Compounds such as 1-cinnamoylpiperidine and 1-(1-oxo-3-phenyl-2-propenyl)piperidine share structural similarities but differ in their specific functional groups and biological activities.

    Phenyl Ethanone Derivatives: Compounds like acetophenone and benzophenone also feature the ethanone linkage but differ in their overall structure and reactivity.

Properties

IUPAC Name

1-(2-piperidin-3-yloxyphenyl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-10(15)12-6-2-3-7-13(12)16-11-5-4-8-14-9-11;/h2-3,6-7,11,14H,4-5,8-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWYDHZFBSVXTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1OC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220036-55-4
Record name Ethanone, 1-[2-(3-piperidinyloxy)phenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220036-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride
Reactant of Route 2
Reactant of Route 2
1-[2-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride
Reactant of Route 3
Reactant of Route 3
1-[2-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride
Reactant of Route 4
Reactant of Route 4
1-[2-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride
Reactant of Route 5
Reactant of Route 5
1-[2-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride
Reactant of Route 6
Reactant of Route 6
1-[2-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.